molecular formula C11H10ClNS2 B8421128 2-Benzylsulfanyl-5-chloromethylthiazole

2-Benzylsulfanyl-5-chloromethylthiazole

Cat. No. B8421128
M. Wt: 255.8 g/mol
InChI Key: HCKYRLWYBRUAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06369233B1

Procedure details

Under a slight stream of nitrogen, 35.8 g of (2-chloro-allyl)-dithiocarbamic acid benzyl ester and 31.8 g of sodium hydrogen carbonate are placed in 250 ml of chlorobenzene. The mixture is then cooled to 5-6° C. The apparatus is flushed thoroughly with nitrogen. Then 28.2 g of sulfuryl chloride are added in the course of 120 minutes in such a manner that the temperature can be maintained at 5-10° C. When the addition is complete, stirring is carried out for about 20 minutes. The reaction mixture is filtered off with suction, the filtration residue is washed with 20 ml of chlorobenzene, and the filtrate is thoroughly degassed in vacuo at 20-25° C. Then the solvent is removed by distillation at 30° C. under reduced pressure. 90 ml of hexane are added to the residue. Seeding is carried out, then the mixture is stirred at about 0° C. and about 0.8 g of hydrogen chloride gas is introduced until the solution will take up no more gas. The mixture is stirred for a further 15 minutes, the crude product is filtered off at 0-5° C., and the filtration residue is washed with 10 ml of hexane and dried in vacuo. In that manner 2-benzylsulfanyl-5-chloromethyl-thiazole is obtained in the form of the hydrochloride.
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([S:8][C:9](=[S:15])[NH:10][CH2:11][C:12](Cl)=[CH2:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])O.[Na+].[Cl:21]C1C=CC=CC=1>>[CH2:1]([S:8][C:9]1[S:15][C:12]([CH2:13][Cl:21])=[CH:11][N:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
35.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC(NCC(=C)Cl)=S
Step Two
Name
Quantity
31.8 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5.5 (± 0.5) °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The apparatus is flushed thoroughly with nitrogen
ADDITION
Type
ADDITION
Details
Then 28.2 g of sulfuryl chloride are added in the course of 120 minutes in such a manner that the temperature
Duration
120 min
TEMPERATURE
Type
TEMPERATURE
Details
can be maintained at 5-10° C
ADDITION
Type
ADDITION
Details
When the addition
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered off with suction
WASH
Type
WASH
Details
the filtration residue is washed with 20 ml of chlorobenzene
CUSTOM
Type
CUSTOM
Details
the filtrate is thoroughly degassed in vacuo at 20-25° C
CUSTOM
Type
CUSTOM
Details
Then the solvent is removed by distillation at 30° C. under reduced pressure
ADDITION
Type
ADDITION
Details
90 ml of hexane are added to the residue
STIRRING
Type
STIRRING
Details
the mixture is stirred at about 0° C.
ADDITION
Type
ADDITION
Details
about 0.8 g of hydrogen chloride gas is introduced until the solution
STIRRING
Type
STIRRING
Details
The mixture is stirred for a further 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the crude product is filtered off at 0-5° C.
WASH
Type
WASH
Details
the filtration residue is washed with 10 ml of hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC=1SC(=CN1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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